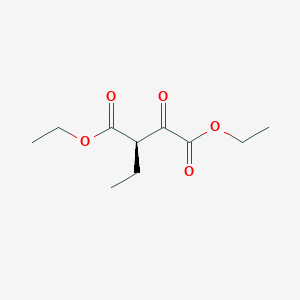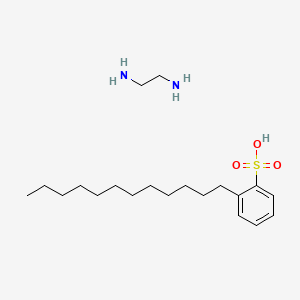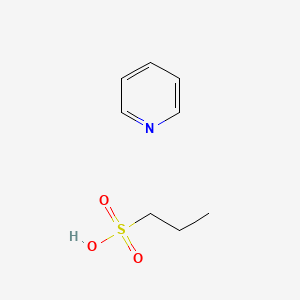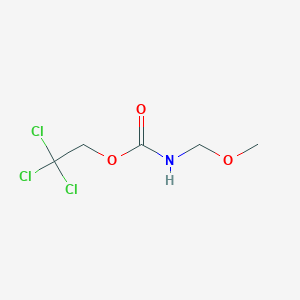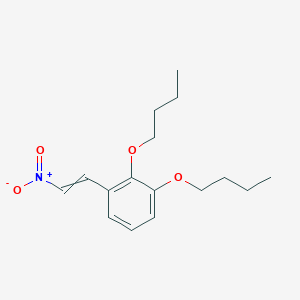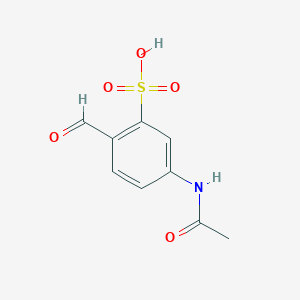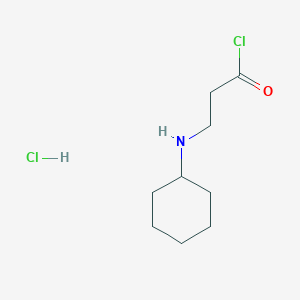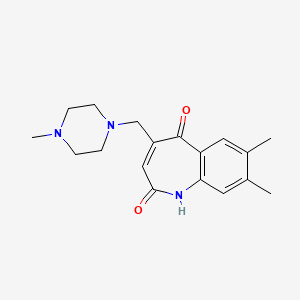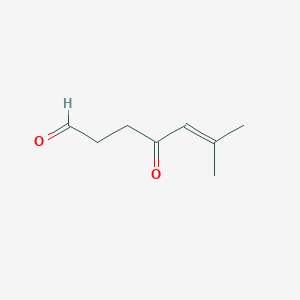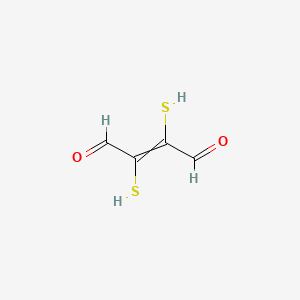
4-Propoxyphenyl 4-hexylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propoxyphenyl 4-hexylcyclohexane-1-carboxylate is an organic compound with the molecular formula C22H34O3. It is a specialty chemical used in various industrial and research applications. This compound is characterized by its unique structure, which includes a propoxyphenyl group and a hexylcyclohexane carboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxyphenyl 4-hexylcyclohexane-1-carboxylate typically involves the esterification of 4-hexylcyclohexane-1-carboxylic acid with 4-propoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Propoxyphenyl 4-hexylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Propoxyphenyl 4-hexylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of lipid membranes and their interactions with various compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty materials and as a plasticizer in polymer manufacturing
Mechanism of Action
The mechanism of action of 4-Propoxyphenyl 4-hexylcyclohexane-1-carboxylate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This interaction can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes. The molecular targets and pathways involved include the modulation of ion channels and receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Propoxyphenyl 4-methylcyclohexane-1-carboxylate
- 4-Propoxyphenyl 4-ethylcyclohexane-1-carboxylate
- 4-Propoxyphenyl 4-butylcyclohexane-1-carboxylate
Uniqueness
4-Propoxyphenyl 4-hexylcyclohexane-1-carboxylate is unique due to its longer hexyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and membrane affinity. This makes it particularly useful in applications requiring enhanced interaction with lipid membranes and hydrophobic environments .
Properties
CAS No. |
67624-68-4 |
|---|---|
Molecular Formula |
C22H34O3 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(4-propoxyphenyl) 4-hexylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H34O3/c1-3-5-6-7-8-18-9-11-19(12-10-18)22(23)25-21-15-13-20(14-16-21)24-17-4-2/h13-16,18-19H,3-12,17H2,1-2H3 |
InChI Key |
GPYZGQADUZOXIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



